5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Scientific Research Applications
Triazole-based Scaffolds for Peptidomimetics
The triazole core, similar to that in the specified compound, is recognized for its potential in creating peptidomimetics or biologically active compounds. Research by Ferrini et al. (2015) developed a protocol to synthesize protected versions of triazole amino acids, crucial for triazole-containing dipeptides and triazoles active as HSP90 inhibitors, highlighting the triazole scaffold's adaptability for various biochemical applications (Ferrini et al., 2015).
Intramolecular Cyclization and Functionalization
The compound's structural moiety facilitates intramolecular cyclization, leading to the synthesis of novel derivatives with potential biological activities. Kemskiy et al. (2018) demonstrated the transformation of similar triazole carboxamides to hydroxy and sulfanyl-substituted triazolo diazepines, underlining the versatility of the triazole ring in chemical synthesis and the potential for creating novel compounds with diverse biological functions (Kemskiy et al., 2018).
Applications in Anticancer Agent Design
The structural features of triazole derivatives, akin to the compound , are instrumental in designing anticancer agents. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showing cytotoxicity against human cancer cell lines, suggesting the potential of triazole-based compounds in oncology research (Kumar et al., 2009).
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-8-6-14(30-3)10-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMAABJPNMOED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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